molecular formula C14H8Cl2O3 B14289899 2-Phenoxybenzene-1,4-dicarbonyl dichloride CAS No. 115673-75-1

2-Phenoxybenzene-1,4-dicarbonyl dichloride

Cat. No.: B14289899
CAS No.: 115673-75-1
M. Wt: 295.1 g/mol
InChI Key: CKISGXFJUWPCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxybenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C14H8Cl2O3 It is a derivative of benzene, characterized by the presence of two carbonyl chloride groups and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxybenzene-1,4-dicarbonyl dichloride typically involves the reaction of 2-phenoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid chloride formation is facilitated by the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Phenoxybenzene-1,4-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups act as electrophilic centers, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxybenzene-1,4-dicarbonyl dichloride is unique due to the presence of the phenoxy group, which enhances its reactivity and provides additional sites for functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

115673-75-1

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

2-phenoxybenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C14H8Cl2O3/c15-13(17)9-6-7-11(14(16)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H

InChI Key

CKISGXFJUWPCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.